4-(Pyrrolidin-2-yl)quinoline
CAS No.: 108831-50-1
Cat. No.: VC18235449
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108831-50-1 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 4-pyrrolidin-2-ylquinoline |
| Standard InChI | InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2 |
| Standard InChI Key | ZAWCKNBHYQFTSK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=CC=NC3=CC=CC=C23 |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
While direct synthesis of 4-(pyrrolidin-2-yl)quinoline is sparsely documented, analogous quinoline-pyrrolidine hybrids provide methodological frameworks:
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Mannich Reaction: Secondary amines like pyrrolidine react with quinoline precursors under acidic conditions. For example, 5-chloro-8-hydroxyquinoline derivatives have been functionalized via Mannich reactions to introduce cyclic amines .
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Coupling Reactions: Ullman and Kharasch coupling protocols enable C–N bond formation between halogenated quinolines and pyrrolidine derivatives . For instance, 6-bromoquinoline-2(1H)-one was coupled with pyrrolidine using Pd catalysis .
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Cyclization Strategies: Cyclocondensation of aminoquinolines with diketones or aldehydes can yield pyrrolidine-fused systems .
Table 1: Representative Synthetic Methods for Analogous Compounds
Structural Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra resolve pyrrolidine protons (δ 1.8–3.5 ppm) and quinoline aromatic signals (δ 7.0–9.0 ppm). Coupling constants (J = 5–6 Hz) confirm cis/trans stereochemistry in pyrrolidine rings .
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X-ray Crystallography: Analogous structures (e.g., 1-[6-chloro-2-(phenanthren-9-yl)quinolin-4-yl]pyrrolidin-2-one) reveal planar quinoline systems with dihedral angles of 49–56° relative to pyrrolidine rings .
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Mass Spectrometry: High-resolution mass spectra (HRMS) provide molecular ion peaks (e.g., m/z 275.35 for C₁₈H₁₇N₃) .
Physicochemical Properties
Computational and experimental data from analogs suggest:
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Solubility: Poor aqueous solubility; enhanced in polar aprotic solvents (e.g., DMF, DMSO) .
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Hydrogen Bonding: Pyrrolidine nitrogen and quinoline N act as donors/acceptors, critical for protein binding .
Biological Activities and Applications
Corrosion Inhibition
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)quinoline-6-carboxamide, a structural analog, shows 74.41% inhibition efficiency on mild steel in HCl via chemisorption .
Metabolic and Enzymatic Interactions
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Cytochrome P450 Binding: Quinoline-4-carboxamides coordinate with heme iron via lone pair electrons, influencing drug metabolism .
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Dual-Target Inhibitors: Hybrids inhibit neutrophil elastase (IC₅₀ = 0.46 µM) and superoxide anion generation (IC₅₀ = 0.68 µM), suggesting anti-inflammatory applications .
Challenges and Future Directions
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Synthetic Optimization: Current methods suffer from moderate yields (50–85%); flow chemistry or microwave-assisted synthesis may improve efficiency .
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Structure-Activity Relationships (SAR): Systematic studies are needed to elucidate the impact of pyrrolidine stereochemistry and substitution patterns.
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Toxicity Profiling: No in vivo data exists for 4-(pyrrolidin-2-yl)quinoline; preclinical models are essential to assess safety .
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